Cas no 871114-98-6 (tert-butyl N-(non-8-en-1-yl)carbamate)

tert-butyl N-(non-8-en-1-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, 8-nonenyl-, 1,1-dimethylethyl ester
- tert-butyl N-(non-8-en-1-yl)carbamate
- 871114-98-6
- SCHEMBL13817633
- EN300-28277360
- tert-butyl non-8-en-1-ylcarbamate
-
- インチ: InChI=1S/C14H27NO2/c1-5-6-7-8-9-10-11-12-15-13(16)17-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,15,16)
- InChIKey: JSGPSKOVBQNTMJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 241.204179104Da
- どういたいしつりょう: 241.204179104Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 10
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 38.3Ų
tert-butyl N-(non-8-en-1-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28277360-0.1g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 0.1g |
$1371.0 | 2025-03-19 | |
Enamine | EN300-28277360-1.0g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 1.0g |
$1557.0 | 2025-03-19 | |
Enamine | EN300-28277360-10.0g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 10.0g |
$6697.0 | 2025-03-19 | |
Enamine | EN300-28277360-10g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 10g |
$6697.0 | 2023-09-09 | ||
Enamine | EN300-28277360-5g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 5g |
$4517.0 | 2023-09-09 | ||
Enamine | EN300-28277360-0.25g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 0.25g |
$1432.0 | 2025-03-19 | |
Enamine | EN300-28277360-0.05g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 0.05g |
$1308.0 | 2025-03-19 | |
Enamine | EN300-28277360-0.5g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 0.5g |
$1495.0 | 2025-03-19 | |
Enamine | EN300-28277360-2.5g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 2.5g |
$3051.0 | 2025-03-19 | |
Enamine | EN300-28277360-5.0g |
tert-butyl N-(non-8-en-1-yl)carbamate |
871114-98-6 | 95.0% | 5.0g |
$4517.0 | 2025-03-19 |
tert-butyl N-(non-8-en-1-yl)carbamate 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
tert-butyl N-(non-8-en-1-yl)carbamateに関する追加情報
tert-butyl N-(non-8-en-1-yl)carbamate (CAS No. 871114-98-6): An Overview and Recent Advances
tert-butyl N-(non-8-en-1-yl)carbamate (CAS No. 871114-98-6) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as Boc-Nonylamine, is a protected amine that plays a crucial role in the synthesis of complex molecules and bioactive compounds. In this article, we will delve into the chemical properties, synthetic routes, and recent advancements in the application of tert-butyl N-(non-8-en-1-yl)carbamate.
Chemical Properties and Structure
tert-butyl N-(non-8-en-1-yl)carbamate is a white crystalline solid with a molecular formula of C13H25NO2. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an 8-carbon alkene chain. The tert-butyl group provides steric protection to the amine functionality, making it stable under various reaction conditions. The presence of the double bond in the alkene chain allows for further functionalization through reactions such as hydrogenation, epoxidation, and allylic substitution.
Synthetic Routes
The synthesis of tert-butyl N-(non-8-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of nonylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction proceeds via nucleophilic attack of the amine on the carbamate ester, followed by intramolecular cyclization to form the protected amine. Another method involves the direct coupling of nonylamine with tert-butyl chloroformate using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Applications in Organic Synthesis
tert-butyl N-(non-8-en-1-yl)carbamate is widely used as a building block in organic synthesis due to its protected amine functionality. The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, releasing the free amine for further reactions. This property makes tert-butyl N-(non-8-en-1-yl)carbamate an ideal intermediate for the synthesis of peptides, amino acids, and other bioactive molecules. Recent studies have explored its use in the preparation of complex natural products and drug candidates.
Pharmaceutical Research and Drug Development
In pharmaceutical research, tert-butyl N-(non-8-en-1-yl)carbamate has gained attention for its potential in drug development. The compound can serve as a precursor for synthesizing drugs with specific biological activities. For example, it has been used in the synthesis of anti-inflammatory agents and antiviral compounds. Recent advancements in medicinal chemistry have focused on optimizing the structure of these derivatives to enhance their potency and selectivity.
Materials Science Applications
Beyond pharmaceuticals, tert-butyl N-(non-8-en-1-yl)carbamate finds applications in materials science. Its alkene functionality can be utilized to create functional polymers with tailored properties. For instance, it can be incorporated into copolymers to improve their mechanical strength or thermal stability. Additionally, the compound's ability to undergo controlled polymerization reactions makes it valuable for developing advanced materials for various industrial applications.
Recent Research Highlights
The latest research on tert-butyl N-(non-8-en-1-yl)carbamate has focused on expanding its utility in both synthetic and applied chemistry. A recent study published in the Journal of Organic Chemistry reported a novel method for synthesizing tert-butyl N-(non-8-en-1-yl)carbamate using a catalytic system that significantly reduces reaction time and improves yield. Another study in Advanced Materials explored its use as a monomer for creating stimuli-responsive hydrogels with potential applications in tissue engineering and drug delivery systems.
Safety and Handling
While tert-butyl N-(non-8-en-1-yl)carbamate is generally considered safe for laboratory use, proper handling precautions should be followed to ensure safety. The compound should be stored in a cool, dry place away from strong acids and bases. Personal protective equipment such as gloves and goggles should be worn when handling the compound to prevent skin contact and inhalation.
Conclusion
tert-butyl N-(non-8-en-1-yl)carbamate (CAS No. 871114-98-6) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an essential intermediate for synthesizing complex molecules and developing advanced materials. Ongoing research continues to expand its utility and potential impact across various scientific disciplines.
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